
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an imidazolium ring substituted with a vinyl group and a hexadecyl chain, making it amphiphilic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the quaternization of 1-ethenylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.
Addition: Hydrogen bromide (HBr) for hydrohalogenation of the vinyl group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride.
Addition: 1-Bromo-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide.
Oxidation: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium oxide.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the imidazolium head group interacts with water molecules, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which accounts for its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a methyl group instead of a vinyl group.
1-Hexadecyl-2,3-dihydro-1H-indene: Contains a hexadecyl chain but lacks the imidazolium ring.
1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide: Similar structure but with an ethyl group instead of a hexadecyl chain.
Uniqueness
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its combination of a long hydrophobic alkyl chain and a reactive vinyl group. This combination imparts both surfactant properties and the ability to undergo further chemical modifications, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
155085-26-0 |
|---|---|
Molekularformel |
C21H41BrN2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-ethenyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C21H40N2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(4-2)21-23;/h4,19-20H,2-3,5-18,21H2,1H3;1H |
InChI-Schlüssel |
RLBBGENOQSCOHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


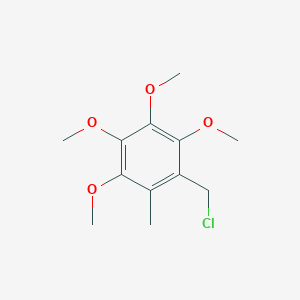

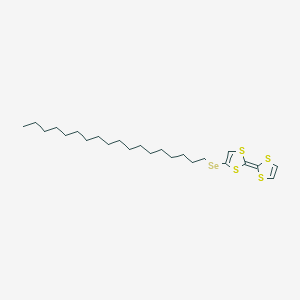
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
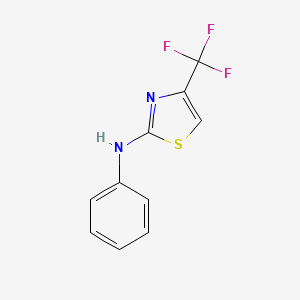


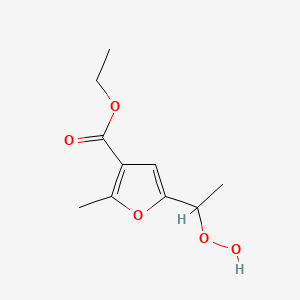
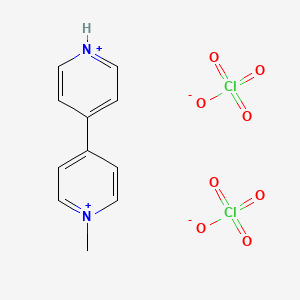

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
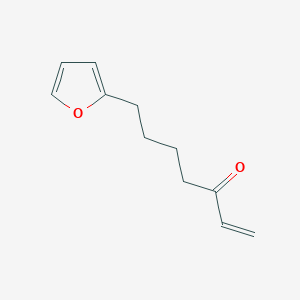

![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
